molecular formula C11H8ClNO3 B11873893 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde

2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B11873893
M. Wt: 237.64 g/mol
InChI Key: ATWVCWLGGZYJOL-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with various reagents under specific conditions. One common method involves the use of [4-(3,4-dicyanophenoxy)phenyl]acetic acid as a precursor, which is then heated in 2-dimethylaminoethanol in the presence of zinc acetate to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different quinoline-based products.

    Substitution: Nucleophilic aromatic substitution reactions are common, especially at the chloro substituent.

Common reagents used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:

The presence of the hydroxy and methoxy groups in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

2-chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C11H8ClNO3/c1-16-10-4-8-6(3-9(10)15)2-7(5-14)11(12)13-8/h2-5,15H,1H3

InChI Key

ATWVCWLGGZYJOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1O)C=O)Cl

Origin of Product

United States

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